molecular formula C9H7F2N B1458806 5,6-difluoro-7-methyl-1H-indole CAS No. 1820607-52-0

5,6-difluoro-7-methyl-1H-indole

Cat. No. B1458806
CAS RN: 1820607-52-0
M. Wt: 167.15 g/mol
InChI Key: MSPLDOXDLNHGBM-UHFFFAOYSA-N
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Description

5,6-difluoro-7-methyl-1H-indole is a chemical compound with the molecular formula C9H7F2N and a molecular weight of 167.16 .


Synthesis Analysis

Indoles, including 5,6-difluoro-7-methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various health conditions . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .


Molecular Structure Analysis

The InChI code for 5,6-difluoro-7-methyl-1H-indole is 1S/C9H7F2N/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,12H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those similar to 5,6-difluoro-7-methyl-1H-indole, have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that 5,6-difluoro-7-methyl-1H-indole could be explored for potential antiviral agents, particularly against RNA and DNA viruses.

Anti-HIV Properties

Indole derivatives have also been investigated for their anti-HIV properties. Molecular docking studies of novel indolyl derivatives indicate potential for HIV-1 inhibition . This suggests that 5,6-difluoro-7-methyl-1H-indole could serve as a scaffold for developing new anti-HIV medications.

Anticancer Applications

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. The presence of the indole structure in compounds has been associated with high affinity binding to multiple receptors, which is crucial in cancer treatment . Therefore, 5,6-difluoro-7-methyl-1H-indole could be a valuable compound in the synthesis of new anticancer drugs.

Antibacterial and Antimicrobial Effects

Indole derivatives exhibit significant antibacterial and antimicrobial activities. This makes them interesting candidates for the development of new antibiotics and antimicrobial agents, especially in an era of increasing antibiotic resistance .

Ion Channel Inhibition

Some indole diterpenoids have been used as ion channel inhibitors, particularly BK channel blockers. These compounds have applications in reducing intraocular pressure and treating conditions like glaucoma . The unique structure of 5,6-difluoro-7-methyl-1H-indole could be explored for similar ion channel inhibitory activities.

Antihypertensive and Cardiovascular Therapies

Indole alkaloids have been utilized in the treatment of high blood pressure and other cardiovascular conditions . Given the biological activity of indole derivatives, 5,6-difluoro-7-methyl-1H-indole may have potential applications in developing new antihypertensive drugs.

Future Directions

Indole derivatives, including 5,6-difluoro-7-methyl-1H-indole, have shown potential in various therapeutic applications . Future research may focus on exploring novel methods of synthesis and investigating their potential uses in treating various health conditions .

properties

IUPAC Name

5,6-difluoro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPLDOXDLNHGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1F)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299986
Record name 1H-Indole, 5,6-difluoro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820607-52-0
Record name 1H-Indole, 5,6-difluoro-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820607-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5,6-difluoro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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